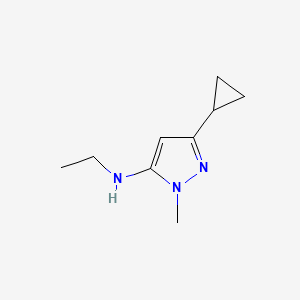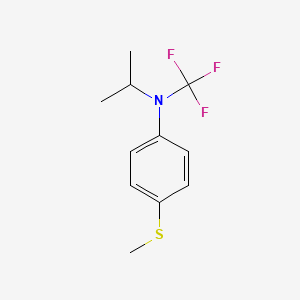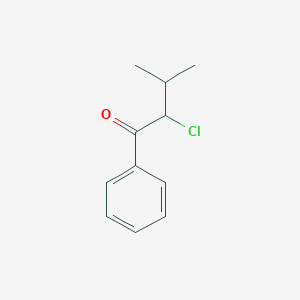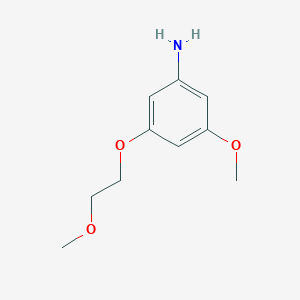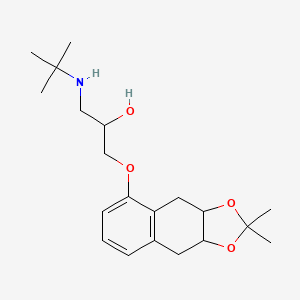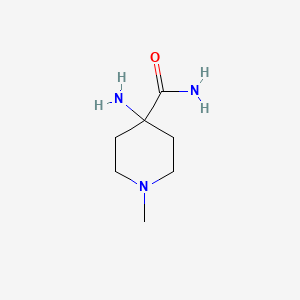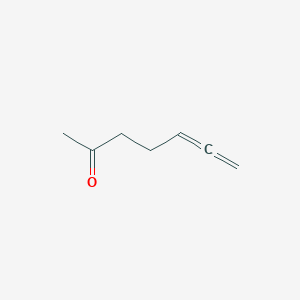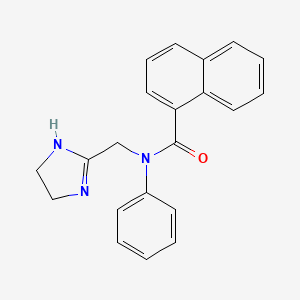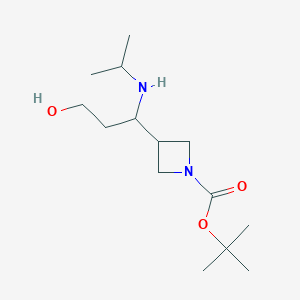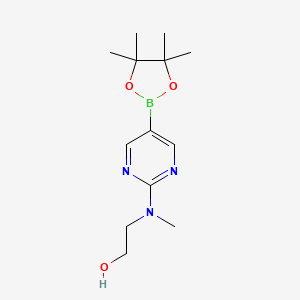
15-Cyclohexylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Cyclohexylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₀. It is also known as nonacosan-15-ylcyclohexane. This compound is characterized by a cyclohexane ring attached to a long nonacosane chain. It is a member of the alkane family and is known for its stability and hydrophobic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Cyclohexylnonacosane typically involves the coupling of cyclohexane derivatives with long-chain alkanes. One common method is the Friedel-Crafts alkylation, where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to ensure high yield and purity. These methods often employ advanced techniques such as catalytic hydrogenation and distillation to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
15-Cyclohexylnonacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
15-Cyclohexylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and hydrophobic interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and non-reactivity.
Industry: It is used in the production of lubricants and as a hydrophobic agent in various formulations .
Mecanismo De Acción
The mechanism of action of 15-Cyclohexylnonacosane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonacosane: A straight-chain alkane with similar hydrophobic properties but lacks the cyclohexane ring.
Cyclohexane: A simple cycloalkane that forms the basis of the cyclohexane ring in 15-Cyclohexylnonacosane.
Cyclohexyldodecane: Another cyclohexane derivative with a shorter alkyl chain
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This structure allows it to serve as a versatile compound in various applications, particularly where both hydrophobicity and structural stability are required .
Propiedades
Número CAS |
55521-27-2 |
|---|---|
Fórmula molecular |
C35H70 |
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
nonacosan-15-ylcyclohexane |
InChI |
InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
Clave InChI |
AIJFZFPWACJMNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


